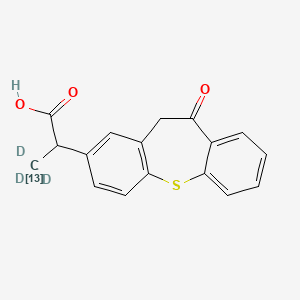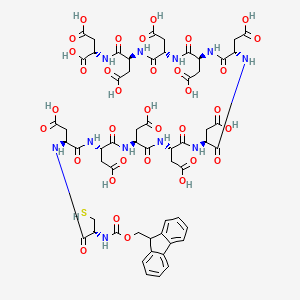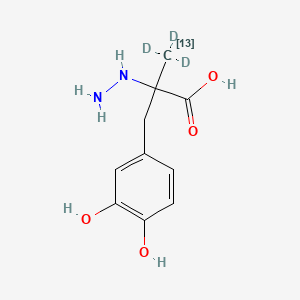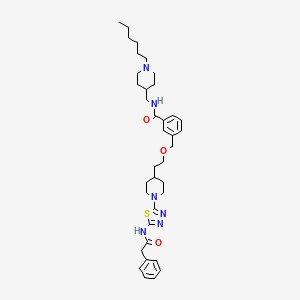
Stearoyl L-alpha-Lysolecithin-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearoyl L-alpha-Lysolecithin-d9 is a bioactive lysophosphatidylcholine derivative. It is a deuterated form of Stearoyl L-alpha-Lysolecithin, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stearoyl L-alpha-Lysolecithin-d9 typically involves the esterification of L-alpha-Lysolecithin with stearic acid in the presence of deuterated reagents. The reaction conditions often include the use of catalysts and controlled temperature settings to ensure the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Stearoyl L-alpha-Lysolecithin-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit unique properties and applications in different scientific fields .
Aplicaciones Científicas De Investigación
Stearoyl L-alpha-Lysolecithin-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry and as a reagent in synthetic chemistry.
Biology: Studied for its role in cell signaling and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including respiratory and cardiovascular conditions.
Industry: Utilized in the development of liposomes and micelles for drug delivery systems.
Mecanismo De Acción
The mechanism of action of Stearoyl L-alpha-Lysolecithin-d9 involves its interaction with cell membranes and signaling pathways. It is known to modulate the activity of various enzymes and receptors, influencing cellular processes such as inflammation, apoptosis, and lipid metabolism. The molecular targets include phospholipase A2, which plays a key role in the production of lysophosphatidylcholine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Stearoyl L-alpha-Lysolecithin: The non-deuterated form of the compound.
Palmitoyl L-alpha-Lysolecithin: Another lysophosphatidylcholine derivative with a palmitic acid moiety.
Oleoyl L-alpha-Lysolecithin: A lysophosphatidylcholine derivative with an oleic acid moiety
Uniqueness
Stearoyl L-alpha-Lysolecithin-d9 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed studies using techniques like nuclear magnetic resonance (NMR) spectroscopy. This makes it particularly valuable in research applications where precise molecular analysis is required .
Propiedades
Fórmula molecular |
C26H54NO7P |
|---|---|
Peso molecular |
532.7 g/mol |
Nombre IUPAC |
[(2R)-2-hydroxy-3-octadecanoyloxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1/i2D3,3D3,4D3 |
Clave InChI |
IHNKQIMGVNPMTC-NRIQSBGDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCCCC)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















